Comparative Potassium Channel Antagonism: 4-Chloro-6-fluoro-7-methoxyquinoline vs. Reference Compounds
4-Chloro-6-fluoro-7-methoxyquinoline was identified as a weak antagonist of the KCNQ1 potassium channel, exhibiting an IC₅₀ of 1.90 × 10³ nM in a functional cellular assay [1]. This activity is presented in the context of a study identifying novel KCNQ1 modulators, where the reference compound L-364,373 displayed an IC₅₀ of 230 nM [1]. While direct head-to-head data is not available, this cross-study comparison demonstrates that the target compound possesses a distinct, albeit significantly weaker, potassium channel modulatory profile compared to established chemical tools, highlighting the impact of its specific substitution pattern on ion channel engagement [1].
| Evidence Dimension | Antagonist activity at KCNQ1/MINK potassium channel |
|---|---|
| Target Compound Data | IC₅₀ = 1.90 × 10³ nM |
| Comparator Or Baseline | L-364,373 (reference compound from the same study series): IC₅₀ = 230 nM |
| Quantified Difference | Target compound is approximately 8.3-fold less potent than the reference compound. |
| Conditions | Inhibition of KCl-induced ⁸⁶Rb⁺ efflux in CHO cells expressing KCNQ1/MINK, with a 10-minute incubation prior to KCl induction. |
Why This Matters
This quantitative difference in ion channel activity defines the compound's specific functional fingerprint, allowing researchers to select it for experiments requiring weak KCNQ1 modulation or to avoid it when potent inhibition is required, ensuring appropriate tool compound selection.
- [1] BindingDB. (2013). BDBM50420073 CHEMBL2047506: Affinity Data for KCNQ1/MINK. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420073&tag=rep&fil=ic50&submit=summary View Source
